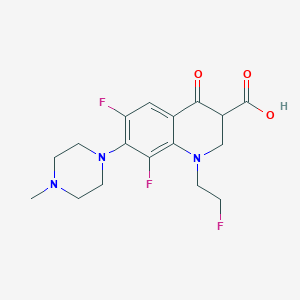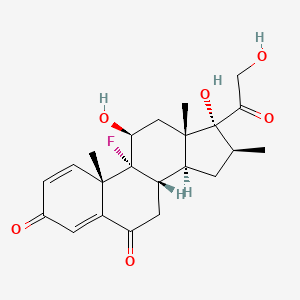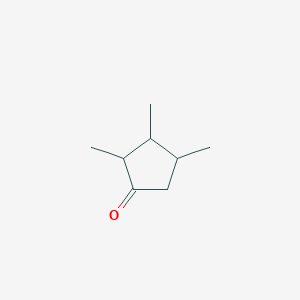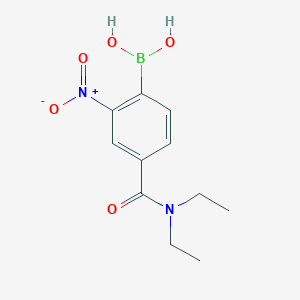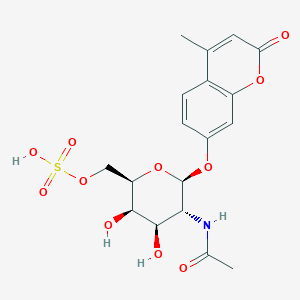![molecular formula C25H37N3O7 B15288826 1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester is a complex organic compound with the molecular formula C20H30N2O6. It is a derivative of lysine, an essential amino acid, and proline, another amino acid. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester involves multiple steps. The process typically starts with the protection of the amino groups of lysine using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The protected lysine is then coupled with proline methyl ester using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are carefully controlled to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acids and amines.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection, hydrogenation for Cbz deprotection.
Major Products Formed
Hydrolysis: Lysine and proline derivatives.
Reduction: Alcohol derivatives of lysine and proline.
Substitution: Deprotected lysine and proline ready for further functionalization.
Wissenschaftliche Forschungsanwendungen
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug for lysine and proline.
Industry: Utilized in the production of specialized polymers and as a reagent in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize lysine and proline residues, leading to the formation of specific products. The Boc and Cbz protecting groups can be selectively removed, allowing for targeted modifications and functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine: Similar in structure but with different protecting groups, used in click chemistry.
L-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-, methyl ester: Another amino acid derivative with similar protecting groups.
L-Tyrosine, O-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester: Similar ester derivative used in peptide synthesis.
Uniqueness
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester is unique due to its combination of lysine and proline residues, making it a valuable tool in peptide synthesis and protein engineering. Its specific protecting groups allow for selective deprotection and functionalization, providing versatility in various chemical and biological applications .
Eigenschaften
Molekularformel |
C25H37N3O7 |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H37N3O7/c1-25(2,3)35-24(32)27-19(21(29)28-16-10-14-20(28)22(30)33-4)13-8-9-15-26-23(31)34-17-18-11-6-5-7-12-18/h5-7,11-12,19-20H,8-10,13-17H2,1-4H3,(H,26,31)(H,27,32)/t19-,20-/m0/s1 |
InChI-Schlüssel |
ARFXUUSKGUNSBN-PMACEKPBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N2CCCC2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


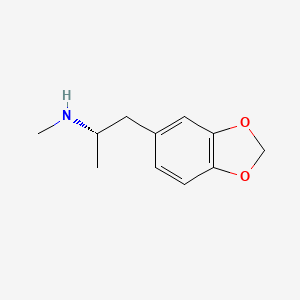
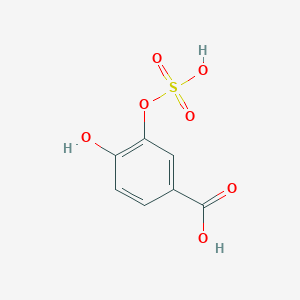
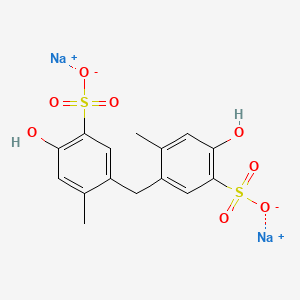
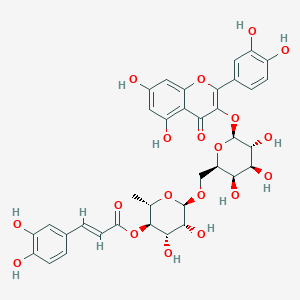
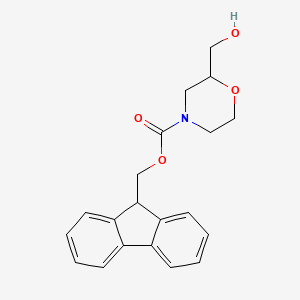
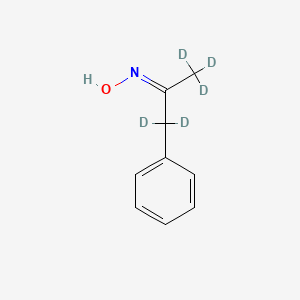
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
